Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol
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Overview
Description
Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol is an organic compound that features a unique structure combining acetic acid and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with acetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with 2,4,6-trimethylphenyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylacetic acid
- 2,4,6-Trimethylphenylboronic acid
- 2,4,6-Trimethylphenylsulfonylaminoacetic acid
Uniqueness
Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88158-58-1 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14;1-2(3)4/h5-8,12,14H,1-4H3;1H3,(H,3,4) |
InChI Key |
CDZLINRFPQYELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(C)O)C.CC(=O)O |
Origin of Product |
United States |
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